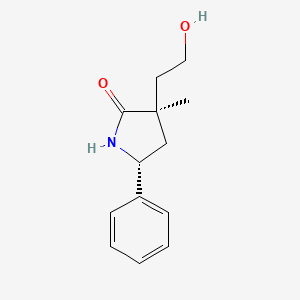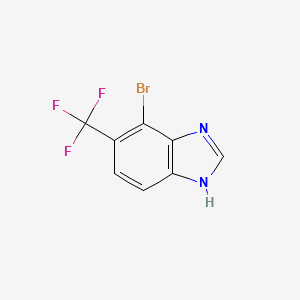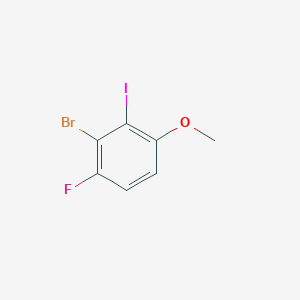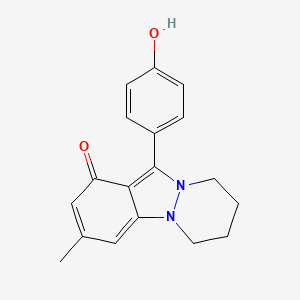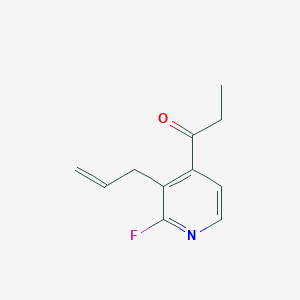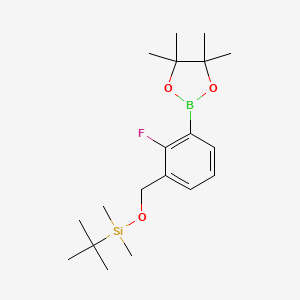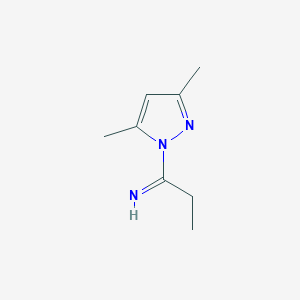
1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-imine is a heterocyclic compound featuring a pyrazole ring substituted with dimethyl groups at positions 3 and 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-imine typically involves the alkylation of pyrazole derivatives. One common method includes the reaction of 3,5-dimethylpyrazole with an appropriate alkylating agent under basic conditions. For instance, the use of potassium tert-butoxide in tetrahydrofuran (THF) as a solvent can facilitate the alkylation process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The imine group can participate in nucleophilic substitution reactions, where nucleophiles replace the imine group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amines or other reduced forms.
Substitution: Substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-imine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-imine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s imine group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
- 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
- N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine
Comparison: 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-imine is unique due to its imine group, which imparts distinct reactivity compared to its amine counterparts. The presence of the imine group allows for specific interactions with nucleophiles, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H13N3 |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
1-(3,5-dimethylpyrazol-1-yl)propan-1-imine |
InChI |
InChI=1S/C8H13N3/c1-4-8(9)11-7(3)5-6(2)10-11/h5,9H,4H2,1-3H3 |
Clave InChI |
ICCBSQYDAVNGBI-UHFFFAOYSA-N |
SMILES canónico |
CCC(=N)N1C(=CC(=N1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


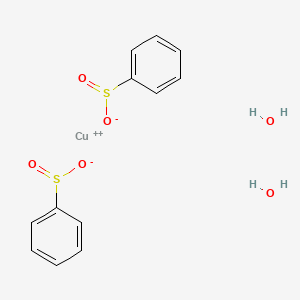

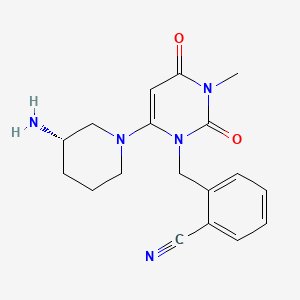
![2'-Chlorospiro[adamantane-2,9'-fluorene]](/img/structure/B12853442.png)
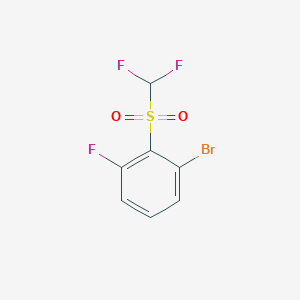
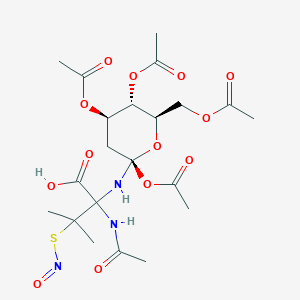
![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol](/img/structure/B12853458.png)
